REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][CH3:4].[C:6]([OH:13])(=[O:12])[CH2:7][CH2:8][C:9]([OH:11])=[O:10]>>[C:6]([O:13][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:12])[CH2:7][CH2:8][C:9]([O:11][CH2:1][CH2:2][CH2:3][CH3:4])=[O:10]
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Name
|
|
Quantity
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1700 g
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Type
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reactant
|
Smiles
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C(CCC)O
|
Name
|
|
Quantity
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1042 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
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Name
|
monohydrate
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Quantity
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16.8 g
|
Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Type
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CUSTOM
|
Details
|
the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A four-necked flask (equipped with a stirrer
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Type
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ADDITION
|
Details
|
the pressure was gradually dropped at 74° C. from 15.2 kPa to 6.9 kPa over 6.5 hours
|
Duration
|
6.5 h
|
Type
|
DISTILLATION
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Details
|
to distill off water
|
Type
|
ADDITION
|
Details
|
Thereafter, 28 g of KYOWAAD 500SH (manufactured by Kyowa Chemical Industry Co., Ltd.) was added
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Type
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FILTRATION
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Details
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filtered in vacuo
|
Type
|
CUSTOM
|
Details
|
A four-neck flask (equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
a thermometer, a distillation tube, and a nitrogen gas inlet tube) was charged with the filtrate
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Type
|
DISTILLATION
|
Details
|
the residual 1-butanol was distilled off
|
Type
|
CUSTOM
|
Details
|
to react from a state of a pressure of 4.9 kPa and 75° C. to a state of a pressure of 2.7 kPa and 159° C. over 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to distillation at a pressure of 4.0 kPa
|
Type
|
TEMPERATURE
|
Details
|
while raising the temperature from 159° to 162° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |